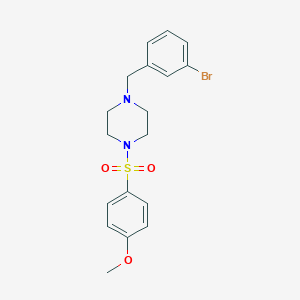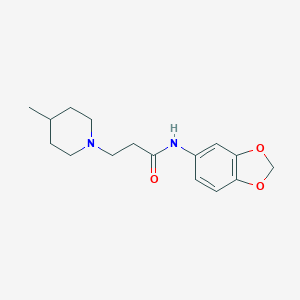
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as JNJ-7925476, is a novel and selective antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is primarily found in the central nervous system, where it plays a key role in regulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. JNJ-7925476 has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of neurological disorders.
Mecanismo De Acción
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine acts as a selective antagonist of the H3 receptor, blocking the binding of histamine and other neurotransmitters to the receptor. This results in increased release of various neurotransmitters, including dopamine and acetylcholine, which may have therapeutic benefits in a variety of neurological disorders.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has been shown to have a variety of biochemical and physiological effects, including increased release of dopamine and acetylcholine in the brain. This has been linked to improvements in cognitive function, as well as potential benefits in the treatment of disorders such as schizophrenia and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has several advantages for use in lab experiments, including its high selectivity for the H3 receptor and its ability to modulate neurotransmitter pathways. However, it also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, including further investigation of its therapeutic potential in neurological disorders, as well as exploration of its potential use as a research tool in neuroscience. Additionally, further studies may be needed to better understand the pharmacokinetics and pharmacodynamics of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine involves several steps, including the reaction of 3-chlorobenzyl chloride with N-methyl-2-(2-pyridinyl)ethanamine to form the corresponding N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine hydrochloride salt. The salt is then treated with a base, such as sodium hydroxide, to form the free base form of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine.
Aplicaciones Científicas De Investigación
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in a variety of neurological disorders. These studies have primarily focused on the role of the H3 receptor in regulating the release of various neurotransmitters, and how N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine may be used to modulate these pathways.
Propiedades
Nombre del producto |
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine |
|---|---|
Fórmula molecular |
C15H17ClN2 |
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17ClN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3 |
Clave InChI |
LKOIZWCYZLBYQO-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Cl |
SMILES canónico |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)

![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)






![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)



